2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential anticonvulsant properties . This compound is part of a series of 1,3-benzothiazol-2-yl hydrazones/acetohydrazones that have been evaluated for their pharmacological activities .
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves several steps. Initially, 1,3-benzothiazol-2-amine is reacted with ethylene glycol, hydrazine hydrate, and concentrated hydrochloric acid . The resulting intermediate is then further reacted with substituted benzaldehydes in the presence of N,N-dimethylformamide (DMF) and potassium carbonate . The final product is obtained after purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide has been studied for its potential anticonvulsant activity . It has shown promising results in preclinical studies, providing protection against seizures in animal models . Additionally, this compound has been evaluated for its binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These studies suggest that the compound may have therapeutic potential in the treatment of epilepsy and other neurological disorders .
Mechanism of Action
The anticonvulsant activity of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is believed to be mediated through its interaction with specific molecular targets in the brain . The compound exhibits good binding properties with GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions modulate the activity of these receptors and ion channels, thereby reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Similar compounds include other 1,3-benzothiazol-2-yl hydrazones/acetohydrazides that have been studied for their anticonvulsant properties . For example, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide has shown significant anticonvulsant activity in animal models . Compared to these compounds, 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide exhibits unique structural features that may contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H17N7OS2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C21H17N7OS2/c29-18(12-30-21-25-16-8-4-5-9-17(16)31-21)26-27-19-15-10-24-28(20(15)23-13-22-19)11-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,26,29)(H,22,23,27) |
InChI Key |
CLROYIDJDRNJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NNC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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